(3-Chloro-5-fluorophenyl)glyoxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFO3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMVBKOTIFBORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular structure and weight of (3-Chloro-5-fluorophenyl)glyoxylic acid
An In-Depth Technical Guide to (3-Chloro-5-fluorophenyl)glyoxylic acid: Molecular Structure and Weight
This guide provides a comprehensive technical overview of (3-Chloro-5-fluorophenyl)glyoxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. Through a detailed exploration of its molecular characteristics, this document serves as a foundational resource for its application in advanced scientific research.
Introduction: The Significance of Phenylglyoxylic Acids in Research
Phenylglyoxylic acids and their derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. Their utility as versatile building blocks stems from the presence of two key functional groups: a carboxylic acid and a keto group, attached to a phenyl ring. This arrangement allows for a wide array of chemical modifications, making them ideal starting materials for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The strategic placement of electron-withdrawing or donating groups on the phenyl ring can further modulate the compound's reactivity and biological activity.
Molecular Structure and Physicochemical Properties
The molecular structure of (3-Chloro-5-fluorophenyl)glyoxylic acid is characterized by a central phenyl ring substituted with a chloro group at the 3-position and a fluoro group at the 5-position. A glyoxylic acid moiety is attached to the first carbon of the phenyl ring.
Structural Elucidation
The systematic name for this compound is 2-(3-chloro-5-fluorophenyl)-2-oxoacetic acid. The structure is deduced from its constituent parts: the 3-chloro-5-fluorophenyl group and the glyoxylic acid group. The presence of the halogen atoms, chlorine and fluorine, on the phenyl ring is expected to influence the electronic properties and reactivity of the molecule.
Caption: Molecular structure of (3-Chloro-5-fluorophenyl)glyoxylic acid.
Physicochemical Data Summary
The molecular formula and weight are fundamental properties crucial for experimental design and analysis. Based on the elucidated structure, these values have been calculated.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClFO₃ | Calculated |
| Molecular Weight | 218.57 g/mol | Calculated |
| Exact Mass | 217.9782 g/mol | Calculated |
| CAS Number | Not available | N/A |
Synthesis and Reactivity Insights
While specific synthesis protocols for (3-Chloro-5-fluorophenyl)glyoxylic acid are not extensively documented in publicly available literature, its synthesis can be conceptually approached based on established methods for analogous compounds.
Conceptual Synthetic Pathway
A plausible synthetic route could involve the oxidation of a suitable precursor, such as 2-(3-chloro-5-fluorophenyl)-2-hydroxyacetic acid or 1-(3-chloro-5-fluorophenyl)ethan-1-one. The oxidation of mandelic acid derivatives to their corresponding phenylglyoxylic acids is a well-known transformation.
Caption: Conceptual workflow for the synthesis of (3-Chloro-5-fluorophenyl)glyoxylic acid.
Expected Reactivity
The presence of the electron-withdrawing chloro and fluoro groups on the phenyl ring is anticipated to increase the electrophilicity of the carbonyl carbons in the glyoxylic acid moiety. This would make the compound susceptible to nucleophilic attack, a key consideration for its use in synthetic chemistry. The carboxylic acid group can undergo standard reactions such as esterification and amidation, providing further avenues for derivatization.
Relevance in Drug Discovery and Development
Halogenated phenylglyoxylic acid derivatives are of significant interest in drug discovery due to the unique properties imparted by halogen atoms. The introduction of chlorine and fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of a lead compound.
For instance, a related compound, 3-Chloro-5-hydroxybenzoic acid, has been identified as a potent agonist for the GPR81 receptor, which is involved in regulating lipolysis[1]. This highlights the potential for molecules with the 3-chloro-5-substituted phenyl scaffold to exhibit significant biological activity. While the specific biological targets of (3-Chloro-5-fluorophenyl)glyoxylic acid are yet to be fully elucidated, its structural similarity to known bioactive molecules suggests it as a promising candidate for screening in various therapeutic areas.
Experimental Protocols: A Note on Methodological Rigor
Given the nascent stage of research on this specific compound, detailed, validated experimental protocols are not yet established in the public domain. However, researchers can adapt standard procedures for handling and characterizing similar chemical entities.
General Handling and Storage:
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood, wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. The container should be tightly sealed to prevent moisture absorption.
Characterization Workflow:
-
Purity Assessment: Utilize High-Performance Liquid Chromatography (HPLC) to determine the purity of the synthesized or procured compound.
-
Structural Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact mass and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl and hydroxyl functional groups.
-
Caption: A self-validating workflow for the characterization of (3-Chloro-5-fluorophenyl)glyoxylic acid.
Conclusion and Future Directions
(3-Chloro-5-fluorophenyl)glyoxylic acid represents a chemical entity with considerable potential for applications in synthetic chemistry and drug discovery. This guide has provided a foundational understanding of its molecular structure and weight, based on deductive reasoning from related compounds. Future research should focus on the development of efficient synthetic routes, comprehensive characterization of its physicochemical properties, and exploration of its biological activities. Such efforts will be crucial in unlocking the full potential of this promising molecule.
References
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PubChem. 3-Chloro-5-fluorophenol. National Center for Biotechnology Information. [Link]
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U.S. Environmental Protection Agency. (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone Properties. CompTox Chemicals Dashboard. [Link]
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The Good Scents Company. glyoxylic acid. [Link]
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Reagent Database. 3-CHLORO-5-FLUOROPHENYLACETIC ACID. [Link]
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literature review of (3-Chloro-5-fluorophenyl)glyoxylic acid derivatives
An In-Depth Technical Guide to (3-Chloro-5-fluorophenyl)glyoxylic Acid Derivatives: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (3-chloro-5-fluorophenyl)glyoxylic acid and its derivatives, a class of molecules that has garnered significant interest in medicinal chemistry. We will delve into their synthesis, explore the physicochemical rationale behind their use, and highlight their applications as pivotal intermediates in the development of modern pharmaceuticals. This document is intended for researchers, chemists, and professionals in the field of drug development who seek a deeper understanding of this important chemical scaffold.
Introduction: The Strategic Importance of Halogenated Phenylglyoxylic Acids
(3-Chloro-5-fluorophenyl)glyoxylic acid is an aromatic α-keto acid characterized by a phenyl ring substituted with both chlorine and fluorine atoms. This specific substitution pattern is not arbitrary; it is a strategic design element rooted in the principles of medicinal chemistry. The incorporation of halogen atoms, particularly chlorine and fluorine, into drug candidates is a well-established strategy to modulate a molecule's pharmacological profile.[1][2]
-
Fluorine: The introduction of fluorine can significantly impact a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[3] It often enhances membrane permeability and can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life.[3]
-
Chlorine: Chlorine substituents can also increase lipophilicity and influence the electronic properties of the aromatic ring, which can be crucial for molecular interactions with biological targets.[2] The presence of chlorine is a feature in over 250 FDA-approved drugs, highlighting its importance in pharmaceutical design.[1]
The glyoxylic acid moiety provides a reactive handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. Consequently, (3-chloro-5-fluorophenyl)glyoxylic acid and its derivatives serve as highly valuable building blocks, most notably in the synthesis of the antiplatelet drug, Ticagrelor.
Synthesis of Key Derivatives: The Path to Ticagrelor
The primary application of (3-chloro-5-fluorophenyl)glyoxylic acid derivatives is as advanced intermediates in the synthesis of Ticagrelor, a P2Y₁₂ platelet inhibitor. The synthesis involves several key transformations where derivatives of the core molecule are employed. While the direct synthesis of the parent glyoxylic acid is not detailed in the provided literature, the synthesis of its downstream products is well-documented. A crucial step in many Ticagrelor syntheses is the N-alkylation of a triazolopyrimidine core with a cyclopentyl-containing side chain, which itself is derived from related phenyl precursors.
Experimental Protocol: N-Alkylation for a Ticagrelor Intermediate
This protocol describes a common type of reaction where a derivative related to the topic is used to build a more complex molecule. This specific example focuses on the N-alkylation step in a Ticagrelor synthesis, illustrating the principles involved in utilizing such building blocks.
Objective: To synthesize a key Ticagrelor intermediate (Compound 5 in some literature) via N-alkylation of Compound 7 with Compound 6.[4]
Materials:
-
Compound 7 (Amine precursor)
-
Compound 6 (Cyclopentyl precursor)
-
Ethanol (Solvent)
-
Triethylamine (TEA) (Base)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Base)
-
Hydrochloric Acid (HCl) (for workup)
-
Ethyl Acetate (Extraction solvent)
-
500 mL Round Bottom Flask
-
Reflux Condenser
-
Stirring Plate and Magnetic Stir Bar
-
Standard laboratory glassware for workup and extraction
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL dry round bottom flask, add 100 mL of ethanol.
-
Reagent Addition: To the stirred ethanol, add 100g of Compound 7 at room temperature. Follow this with the addition of 60g of Compound 6.
-
Base Addition: Carefully add 105g of Triethylamine (TEA) and 110g of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the reaction mixture.
-
Causality Insight: The use of a dual-base system (TEA and DBU) is a critical optimization. TEA is a weaker, non-nucleophilic base sufficient for initial deprotonation, while the stronger, non-nucleophilic amidine base DBU drives the reaction to completion. This combination has been shown to improve yield and purity by minimizing side reactions compared to using a single base.[4]
-
-
Reflux: Raise the temperature of the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully add 300 mL of HCl solution to neutralize the bases and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 300 mL).
-
Isolation: The combined organic layers can then be dried, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified further.
This robust manufacturing process is designed to produce a highly pure intermediate with minimal impurity formation.[4]
Diagram: Synthetic Workflow for Ticagrelor Intermediate
Caption: Workflow for the N-alkylation step in Ticagrelor synthesis.
Applications and Biological Significance
The utility of (3-chloro-5-fluorophenyl)glyoxylic acid derivatives extends beyond being mere synthetic precursors. The core chemical scaffold is integral to the biological activity of the final drug molecules.
Primary Application: Ticagrelor and Antiplatelet Therapy
Ticagrelor is a direct-acting, reversible antagonist of the P2Y₁₂ receptor, a key receptor in platelet activation and aggregation. The (3-chloro-5-fluorophenyl) moiety is part of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino group in the final structure, which is crucial for its binding affinity and selectivity. Numerous synthetic routes have been developed and patented, all of which rely on intermediates derived from halogenated phenyl compounds.[4][5][6][7][8]
| Synthetic Route Highlight | Key Feature | Yield | Reference |
| N-Alkylation with TEA/DBU | Cost-effective, robust process with high purity. | 75% (overall for Ticagrelor) | [4] |
| "Resin-NO2" Diazotization | Utilizes a safer, greener reagent for triazole ring formation. | 65% (overall for Ticagrelor) | [8] |
| Reductive Amination Route | Involves novel intermediates starting from benzyl protection. | Not specified | [5] |
| Multi-step Patented Synthesis | Focuses on preparation of the cyclopentyl amine side chain. | 90-93% (for specific steps) | [7] |
Broader Potential in Medicinal Chemistry
The structural features of (3-chloro-5-fluorophenyl) derivatives make them attractive for broader drug discovery efforts:
-
Antitubercular and Antimalarial Agents: Research into related benzoic acid derivatives has shown potential activity against tuberculosis and malaria.[9] The specific halogenation pattern can enhance binding to microbial enzymes or receptors.[9]
-
Anticancer Properties: Halogenated aromatic compounds are prevalent in kinase inhibitors and other anticancer agents.[10][11] The (3-chloro-5-fluorophenyl) group can be incorporated into scaffolds designed to target specific oncogenic pathways.
-
CNS Disorders: Glycine transporter-1 (GlyT1) inhibitors, which are investigated for treating CNS disorders, often feature complex halogenated aromatic moieties.[12]
-
Antimicrobial Agents: Novel chlorinated N-arylcinnamamides have demonstrated potent activity against gram-positive bacteria, including MRSA, indicating the value of chloro-phenyl structures in overcoming antibiotic resistance.[13]
Diagram: Role as a Privileged Scaffold in Drug Discovery
Caption: The central role of the core scaffold in diverse therapeutic applications.
Conclusion
(3-Chloro-5-fluorophenyl)glyoxylic acid and its derivatives represent a powerful platform in modern medicinal chemistry. Their strategic design, leveraging the well-understood benefits of chlorine and fluorine substitution, makes them indispensable building blocks for complex pharmaceutical agents. The successful development of Ticagrelor is a testament to their utility, providing a robust and scalable synthetic pathway to a life-saving drug. As drug discovery continues to evolve, the demand for such precisely functionalized, versatile intermediates will undoubtedly grow, paving the way for the development of new chemical entities across a wide spectrum of diseases. The principles demonstrated in their synthesis and application—rational design, process optimization, and structure-activity relationship analysis—remain at the heart of pharmaceutical science.
References
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Venkat Reddy, S. et al. (n.d.). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry. Available at: [Link]
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Reddy, G. P. et al. (2015). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 7(10), 408-413. Available at: [Link]
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Zhejiang Tianyu Pharmaceutical Co., Ltd. (2020). Synthesis method of ticagrelor intermediate. CN111218206A. Patsnap. Available at: [Link]
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Reddy, G. P. et al. (2017). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 6(1), 183. Available at: [Link]
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Curia Global, Inc. (2019). Selected Publications and Patents from 2005–2019. Available at: [Link]
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Jubie, S. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130510. Available at: [Link]
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Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
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Hert, J. et al. (2020). United States Patent. US 10,584,118 B2. Google Patents. Available at: [Link]
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Silva, V. L. M. et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. Available at: [Link]
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Zadrazilova, I. et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3144. Available at: [Link]
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Riego, E. & Iskra, J. (2007). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. Available at: [Link]
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Zhang, X. et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 187, 111955. Available at: [Link]
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De La Fuente, V. et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly, 154, 827–832. Available at: [Link]
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Wang, B. et al. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 14(3), 103001. Available at: [Link]
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Arshad, N. et al. (2021). Synthesis, Crystal Structure and Theoretical Investigations of (3-(2-Chlorophenyl)-5-Tosyl- 1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3 -c]quinolin-3a-Yl)Methanamine. Biointerface Research in Applied Chemistry, 12(3), 3326-3341. Available at: [Link]
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Sosnovskikh, V. Y. et al. (2025). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Molbank, 2025(2), M1991. Available at: [Link]
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Thapa, S. & Bolliger, J. L. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2025(1), M1958. Available at: [Link]
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A Technical Guide to the Comprehensive Structural Analysis of (3-Chloro-5-fluorophenyl)glyoxylic acid
Abstract: This guide provides a comprehensive, in-depth protocol for the complete structural elucidation of (3-Chloro-5-fluorophenyl)glyoxylic acid, a compound of interest in synthetic and medicinal chemistry. The narrative follows the logical progression from material synthesis and characterization to the definitive determination of its three-dimensional atomic arrangement via single-crystal X-ray diffraction (SC-XRD). Integrating both robust experimental workflows and complementary computational analysis, this document serves as a technical blueprint for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the critical reasoning behind methodological choices, ensuring both scientific rigor and practical applicability.
Introduction: The Rationale for Structural Analysis
Phenylglyoxylic acids and their halogenated derivatives are valuable synthons in organic chemistry, often serving as precursors for pharmaceuticals and other functional materials. The precise arrangement of atoms in the solid state—the crystal structure—governs a molecule's macroscopic properties, including solubility, stability, and intermolecular interactions. For a molecule like (3-Chloro-5-fluorophenyl)glyoxylic acid, a detailed structural understanding is paramount for predicting its chemical behavior, designing derivatives with tailored properties, and ensuring reproducibility in synthetic applications.
Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the atomic structure of crystalline materials.[1][2] It provides unambiguous data on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[3][4] This guide outlines a systematic approach to achieving this goal, beginning with the foundational step of obtaining high-purity, crystalline material.
Synthesis and Spectroscopic Characterization
A prerequisite for any crystallographic study is the synthesis and rigorous purification of the target compound. Impurities can inhibit crystallization or lead to ambiguous results. While a specific synthesis for (3-Chloro-5-fluorophenyl)glyoxylic acid is not readily found in the searched literature, a plausible and standard synthetic route involves the oxidation of the corresponding mandelic acid derivative or the hydrolysis of the corresponding benzoyl cyanide. A general approach for preparing glyoxylic acids involves the oxidation of glyoxal.[5]
Upon synthesis, the identity and purity of the bulk material must be confirmed using a suite of spectroscopic techniques.
Protocol 2.1: Spectroscopic Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Rationale: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the presence of the carboxylic acid and ketone functionalities. ¹⁹F NMR is crucial for verifying the presence and chemical environment of the fluorine atom on the aromatic ring.[6]
-
-
Mass Spectrometry (MS):
-
Utilize a high-resolution mass spectrometry technique (e.g., ESI-TOF) to determine the exact mass of the compound.
-
Rationale: This provides definitive confirmation of the molecular formula (C₈H₄ClFO₃) by matching the experimental mass to the theoretical mass with high precision.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the solid sample (e.g., using an ATR accessory).
-
Rationale: This will confirm the presence of key functional groups. Expect strong characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretches of both the ketone and carboxylic acid, and vibrations associated with the substituted aromatic ring.
-
Crystallization: The Art and Science of Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step in a structural analysis workflow.[1][7] The process relies on creating a supersaturated solution from which the molecule can slowly and orderly precipitate. For small organic molecules, several classical methods are effective.[7][8]
Protocol 3.1: Crystallization Screening
-
Solvent Selection: Begin by testing the solubility of (3-Chloro-5-fluorophenyl)glyoxylic acid in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, water) to identify a solvent in which the compound is sparingly soluble.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.
-
Cover the vial with a cap containing a few pinholes.
-
Rationale: The slow evaporation of the solvent gradually increases the concentration, promoting the formation of well-ordered crystals over days or weeks.
-
-
Vapor Diffusion:
-
This is a highly effective method for growing high-quality crystals from milligram quantities of material.[9]
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., acetone).
-
Place this solution in a small, open container (e.g., a small test tube).
-
Place the small container inside a larger, sealed vessel (e.g., a beaker covered with a watch glass) that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).
-
Rationale: The vapor of the anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing slow crystallization.[8][9]
-
-
Cooling:
-
Prepare a saturated solution at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
Rationale: Solubility often decreases with temperature, and slow cooling can lead to the formation of single crystals.
-
Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) are obtained, the next stage is X-ray diffraction analysis.[10]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4][11] The workflow involves data collection, structure solution, and refinement.
Workflow for Structural Elucidation
Caption: Workflow from synthesis to final structural analysis.
Protocol 4.1: Data Collection and Processing
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K to reduce thermal motion), and irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[12] A series of diffraction images are collected as the crystal is rotated.[3][10]
-
Data Processing: The raw diffraction data are processed to integrate the intensities of each reflection and apply corrections (e.g., for absorption). This process yields a file containing the Miller indices (h,k,l) and intensity for each unique reflection.[10]
Protocol 4.2: Structure Solution and Refinement
This phase translates the diffraction data into an atomic model. The SHELX suite of programs is the industry standard for small-molecule crystallography.[13][14]
-
Structure Solution: The "phase problem" is the primary hurdle in crystallography, as the phases of the diffracted waves are lost during measurement.[10] Programs like SHELXT use Direct Methods or Intrinsic Phasing to generate an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares procedure, typically with a program like SHELXL.[15]
-
Process: The positions and displacement parameters of the atoms are adjusted iteratively to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern.
-
Atom Assignment: Non-hydrogen atoms are assigned and refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[13]
-
Validation: The quality of the final model is assessed using metrics such as the R1 factor (a measure of the agreement between observed and calculated structure factor amplitudes) and the goodness-of-fit (Goof). A final difference electron density map should be featureless, indicating that the model accounts for all electron density in the crystal.
-
The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.[15]
Computational Integration: DFT for Structural Validation
While SC-XRD provides the definitive solid-state structure, computational methods like Density Functional Theory (DFT) can offer valuable insights into the gas-phase, minimum-energy conformation of the molecule.[16][17] Comparing the experimental and theoretical structures can reveal the effects of crystal packing forces.
Protocol 5.1: DFT Geometry Optimization
-
Model Building: Build the (3-Chloro-5-fluorophenyl)glyoxylic acid molecule in a computational chemistry software package.
-
Calculation Setup: Perform a geometry optimization using a suitable DFT functional and basis set. A common and robust choice for organic molecules is the B3LYP functional with a 6-31G(d,p) or larger basis set.[18] For higher accuracy, hybrid functionals like PBE0 with a triple-zeta basis set are recommended.[19]
-
Analysis: Once the calculation converges to an energy minimum, key geometric parameters (bond lengths, angles, dihedral angles) can be extracted.
-
Rationale: Comparing the DFT-optimized geometry with the XRD structure highlights differences caused by intermolecular interactions in the solid state, such as hydrogen bonding. For example, the orientation of the carboxylic acid group relative to the phenyl ring may differ significantly.[16]
-
Analysis of the Crystal Structure
The refined crystal structure provides a wealth of chemical information.
-
Molecular Geometry: The precise bond lengths and angles within the (3-Chloro-5-fluorophenyl)glyoxylic acid molecule can be tabulated and compared to standard values and the DFT-optimized structure.
-
Conformation: Key dihedral angles, such as the twist between the plane of the phenyl ring and the planes of the glyoxylic and carboxylic acid groups, define the molecule's conformation.
-
Intermolecular Interactions: The most crucial aspect of crystal packing is the network of non-covalent interactions. For this molecule, strong O-H···O hydrogen bonds between the carboxylic acid groups are expected, likely forming centrosymmetric dimers, a common motif for carboxylic acids.[12] Weaker interactions, such as C-H···O or C-H···F contacts, may also play a role in stabilizing the three-dimensional lattice.
Table 1: Expected Crystallographic and Data Collection Parameters (Note: This is a representative table; actual values will be determined experimentally.)
| Parameter | Example Value |
| Chemical formula | C₈H₄ClFO₃ |
| Formula weight | 202.57 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 5.5, 14.0, 10.5 |
| β (°) | 95.0 |
| Volume (ų) | 800 |
| Z | 4 |
| Radiation type | Mo Kα |
| Temperature (K) | 100(2) |
| R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.12 |
| Goodness-of-fit | ~1.0 |
Conclusion
The comprehensive structural analysis of (3-Chloro-5-fluorophenyl)glyoxylic acid, executed through the synergistic application of synthesis, spectroscopy, single-crystal X-ray diffraction, and computational modeling, provides a definitive understanding of its molecular and supramolecular chemistry. The detailed protocols and rationale outlined in this guide offer a robust framework for researchers to pursue the structural elucidation of this and similar small molecules, ensuring data of the highest scientific integrity. The resulting structural information is foundational for future research in materials science and rational drug design.
References
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SPT Labtech. Chemical crystallization. Retrieved February 15, 2026, from [Link]
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Latifi, R. User guide to crystal structure refinement with SHELXL. Retrieved February 15, 2026, from [Link]
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Fiveable. Single crystal X-ray diffraction | Crystallography. Retrieved February 15, 2026, from [Link]
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de N. P. da Silva, A., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved February 15, 2026, from [Link]
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Unknown Author. Crystallization of Small Molecules. Retrieved February 15, 2026, from [Link]
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da Silva, A. D. N., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved February 15, 2026, from [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1443–1450. Retrieved February 15, 2026, from [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, C71, 3–8. Retrieved February 15, 2026, from [Link]
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Müller, P. The SHELX package. MIT OpenCourseWare. Retrieved February 15, 2026, from [Link]
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Abbood, H. I. Theoretical Study of Geometry Optimization And Energies For Donor-Nanobridge-Acceptor Molecular System:B3LYP/DFT Calculations. INPRESSCO. Retrieved February 15, 2026, from [Link]
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ORCA Input Library. Geometry optimizations. Retrieved February 15, 2026, from [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Retrieved February 15, 2026, from [Link]
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Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved February 15, 2026, from [Link]
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Kirste, B. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. Refubium - Freie Universität Berlin Repository. Retrieved February 15, 2026, from [Link]
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Sawyer, E. W. (2007). Single-crystal X-ray Diffraction. SERC - Carleton College. Retrieved February 15, 2026, from [Link]
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Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 56(51). Retrieved February 15, 2026, from [Link]
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Bhavani, N., et al. (2016). Approach of Density Functional Theory to Molecules Using Gaussian. Research India Publications. Retrieved February 15, 2026, from [Link]
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Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Retrieved February 15, 2026, from [Link]
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Unknown Author. Single Crystal X-ray Diffraction and Structure Analysis. Retrieved February 15, 2026, from [Link]
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Lynch, V. M., et al. (2024). N-(2,4-Difluorophenyl)-2,3,5-trifluorobenzamide. DORAS | DCU Research Repository. Retrieved February 15, 2026, from [Link]
- Google Patents. (2015). A kind of preparation method of glyoxylic acid.
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Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved February 15, 2026, from [Link]
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Liu, E., et al. (2019). Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, C17H14N2OFCl. SciSpace. Retrieved February 15, 2026, from [Link]
-
Satała, G., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7311. Retrieved February 15, 2026, from [Link]
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Tan, B., et al. (2023). Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone. Semantic Scholar. Retrieved February 15, 2026, from [https://www.semanticscholar.org/paper/Crystal-structure-of-(S)-5-(3-acetyl-5-chloro-2-eth-Tan-Guo/1a3f6520f2b30425a80572111100912166946006]([Link]
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de Mattos, M. C., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ChemMedChem. Retrieved February 15, 2026, from [Link]
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Song, H.-S., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. Retrieved February 15, 2026, from [Link]
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Wang, J., et al. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved February 15, 2026, from [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 15, 2026, from [Link]
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Methodological & Application
scalable synthesis routes for (3-Chloro-5-fluorophenyl)glyoxylic acid
An Application Note and Protocol for the Scalable Synthesis of (3-Chloro-5-fluorophenyl)glyoxylic Acid
Abstract
(3-Chloro-5-fluorophenyl)glyoxylic acid is a pivotal intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical sectors. Its utility as a molecular scaffold necessitates the development of robust, efficient, and scalable synthetic methodologies. This document provides a detailed guide for researchers, chemists, and process development professionals, outlining two distinct and scalable synthetic routes to this key intermediate. The protocols are grounded in established chemical principles, with an emphasis on the causality behind experimental choices, process scalability, and safety considerations. Each route is presented with step-by-step instructions, comparative data, and workflow visualizations to facilitate practical implementation and adaptation in a laboratory or pilot-plant setting.
Introduction: The Strategic Importance of (3-Chloro-5-fluorophenyl)glyoxylic Acid
Aryl glyoxylic acids are a class of organic compounds that serve as versatile building blocks in organic synthesis. The specific substitution pattern of (3-Chloro-5-fluorophenyl)glyoxylic acid, featuring both chloro and fluoro groups, imparts unique electronic and lipophilic properties to target molecules, making it a valuable precursor for active pharmaceutical ingredients (APIs) and complex agrochemicals. The demand for scalable, cost-effective, and environmentally conscious synthesis routes is therefore of paramount importance.
This guide explores two primary, scalable pathways:
-
Route 1: Direct Friedel-Crafts Acylation: A classic and direct approach involving the electrophilic acylation of 1-chloro-3-fluorobenzene.
-
Route 2: Grignard Reagent Carboxylation: A powerful organometallic approach for carbon-carbon bond formation, offering an alternative pathway with different considerations for precursor availability and reaction conditions.
The selection of a particular route will depend on factors such as raw material cost, available equipment, throughput requirements, and environmental, health, and safety (EHS) policies.
Route 1: Scalable Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of industrial aromatic chemistry, allowing for the direct introduction of an acyl group onto an aromatic ring.[1][2][3] This route is often favored for its directness, utilizing readily available starting materials.
Rationale and Mechanistic Insight
This process involves the reaction of 1-chloro-3-fluorobenzene with an appropriate acylating agent, such as ethyl chlorooxoacetate, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent by forming a highly electrophilic acylium ion.[2] This electrophile then attacks the electron-rich aromatic ring. The directing effects of the chloro and fluoro substituents favor substitution at the C1 position (para to fluorine and meta to chlorine), leading to the desired product. The resulting keto-ester is then hydrolyzed to yield the final glyoxylic acid.
Visualized Workflow: Friedel-Crafts Acylation
Caption: Workflow for the two-step Friedel-Crafts acylation and subsequent hydrolysis.
Detailed Experimental Protocol
Materials and Reagents:
-
1-Chloro-3-fluorobenzene
-
Ethyl chlorooxoacetate
-
Aluminum Chloride (Anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide
-
Ethanol
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
Protocol:
Step A: Synthesis of Ethyl (3-chloro-5-fluorophenyl)glyoxylate
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is completely dry.
-
Charging Reagents: Charge the reactor with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃). Cool the resulting slurry to 0°C using a circulating chiller.
-
Acylating Agent Addition: Slowly add ethyl chlorooxoacetate to the AlCl₃ slurry via the dropping funnel over 60-90 minutes, maintaining the internal temperature between 0°C and 5°C. Stir for an additional 30 minutes to ensure complete formation of the acylium ion complex.
-
Aromatic Substrate Addition: Add 1-chloro-3-fluorobenzene dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Allow the reaction to stir at 5-10°C. Monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Quenching: Prepare a separate vessel with a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully transfer the reaction mixture into the ice/HCl mixture with vigorous stirring to quench the reaction and decompose the aluminum complexes. Caution: This process is highly exothermic and releases HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Purification: Wash the combined organic phase with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (3-chloro-5-fluorophenyl)glyoxylate, which can be used in the next step without further purification.
Step B: Hydrolysis to (3-Chloro-5-fluorophenyl)glyoxylic Acid
-
Saponification: Dissolve the crude ester from Step A in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heating: Heat the mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours until saponification is complete (monitored by HPLC).
-
Acidification: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly add concentrated hydrochloric acid to acidify the solution to a pH of ~1-2. The product will precipitate as a solid.
-
Isolation and Drying: Filter the precipitated solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum at 50-60°C to a constant weight.
Data Summary for Friedel-Crafts Route
| Parameter | Step A: Acylation | Step B: Hydrolysis |
| Key Reagents | 1-Chloro-3-fluorobenzene, Ethyl Chlorooxoacetate, AlCl₃ | Ethyl (3-chloro-5-fluorophenyl)glyoxylate, NaOH |
| Molar Ratio (Substrate:Reagent) | 1 : 1.1 : 1.2 | 1 : 2.5 |
| Solvent | Dichloromethane (DCM) | Ethanol/Water |
| Temperature | 0 - 10°C | 80 - 85°C (Reflux) |
| Typical Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Typical Yield | ~85-90% (crude ester) | ~90-95% |
| Overall Expected Yield | 76 - 85% |
Route 2: Scalable Synthesis via Grignard Reagent
The use of Grignard reagents provides a powerful and versatile method for constructing carbon-carbon bonds.[4][5][6] This route is particularly useful if the Friedel-Crafts acylation suffers from poor regioselectivity or if the required aryl halide precursor is more readily available.
Rationale and Mechanistic Insight
This synthesis begins with the preparation of a Grignard reagent from 1-bromo-3-chloro-5-fluorobenzene. The highly nucleophilic organomagnesium compound is then reacted with a suitable electrophile, such as diethyl oxalate. The Grignard reagent adds to one of the carbonyl groups of the oxalate, forming a tetrahedral intermediate. Subsequent acidic workup and hydrolysis of the remaining ester group furnish the desired α-keto acid. The key to scalability and high yield is the rigorous exclusion of moisture and atmospheric oxygen during the formation and reaction of the Grignard reagent.[5][7]
Visualized Workflow: Grignard Route
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oxidation of acetophenones to produce (3-Chloro-5-fluorophenyl)glyoxylic acid
Application Note & Protocol
Synthesis of (3-Chloro-5-fluorophenyl)glyoxylic Acid via Permanganate Oxidation of 3'-Chloro-5'-fluoroacetophenone
Abstract
This application note provides a comprehensive guide for the synthesis of (3-Chloro-5-fluorophenyl)glyoxylic acid, a valuable α-keto acid intermediate in pharmaceutical and fine chemical development. The protocol details a robust method for the oxidation of the corresponding acetophenone precursor, 3'-Chloro-5'-fluoroacetophenone, using potassium permanganate. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety protocols, and discuss methods for product characterization. This document is intended for researchers, chemists, and process development professionals seeking a reliable and well-documented method for the preparation of substituted arylglyoxylic acids.
Introduction and Scientific Principle
Arylglyoxylic acids are a class of α-keto acids that serve as crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals. Their unique bifunctional nature, possessing both a carboxylic acid and a ketone, allows for diverse subsequent chemical transformations. The target molecule, (3-Chloro-5-fluorophenyl)glyoxylic acid, is of particular interest due to the presence of halogen substituents which can modulate the biological activity and pharmacokinetic properties of derivative compounds.
The oxidation of acetophenones to their corresponding glyoxylic acids is a fundamental transformation. While several oxidizing agents can be employed, potassium permanganate (KMnO₄) is a powerful, cost-effective, and well-studied oxidant for this purpose.[1][2] The reaction proceeds under aqueous alkaline or acidic conditions, where the methyl group of the acetophenone is oxidized to a carboxylic acid.
Mechanism of Oxidation:
The oxidation of acetophenones by permanganate is a complex process. In acidic media, the reaction is understood to proceed via the enol form of the ketone.[3] The permanganate ion, a strong electrophile, attacks the electron-rich double bond of the enol. This leads to the formation of a cyclic manganese ester intermediate, which subsequently decomposes through a series of steps involving C-C bond cleavage of the enol and further oxidation to yield the final α-keto acid product. Kinetic studies have shown that the reaction is first order with respect to both the acetophenone and the permanganate.[3] Notably, the presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the aromatic ring of our substrate, accelerates the rate of oxidation.[3]
Figure 1: Simplified reaction mechanism for the oxidation of acetophenone.
Materials, Reagents, and Safety
Equipment and Materials
| Equipment/Material | Specification |
| Three-neck round-bottom flask | 250 mL, with appropriate stoppers |
| Magnetic stirrer and stir bar | |
| Heating mantle with temperature control | |
| Thermometer | -10 to 150 °C range |
| Dropping funnel | 100 mL |
| Condenser | Allihn or Graham type |
| Beakers and Erlenmeyer flasks | Various sizes |
| Buchner funnel and filter flask | |
| pH indicator strips or pH meter | |
| Standard laboratory glassware | Graduated cylinders, pipettes, etc. |
| Rotary evaporator | For solvent removal |
Reagents and Chemicals
| Reagent | Formula | Purity | Supplier |
| 3'-Chloro-5'-fluoroacetophenone | C₈H₆ClFO | ≥98% | Commercial Source |
| Potassium Permanganate | KMnO₄ | ACS Reagent Grade | Commercial Source |
| Sodium Hydroxide | NaOH | Pellets, ≥97% | Commercial Source |
| Hydrochloric Acid | HCl | Concentrated (37%) | Commercial Source |
| Sodium Bisulfite | NaHSO₃ | ACS Reagent Grade | Commercial Source |
| Deionized Water | H₂O | Laboratory Source | |
| Diethyl Ether or Ethyl Acetate | Reagent Grade | Commercial Source | |
| Anhydrous Magnesium Sulfate | MgSO₄ | Commercial Source |
Critical Safety Precautions
This protocol involves the use of a strong oxidizer, corrosive bases, and acids. Adherence to strict safety protocols is mandatory.
-
Potassium Permanganate (KMnO₄): A powerful oxidizing agent that may intensify fire.[4][5][6] It is harmful if swallowed and causes severe skin burns and eye damage.[7][8] Avoid contact with combustible materials. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][9]
-
Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): These are highly corrosive and can cause severe chemical burns to skin and eyes.[10] Work in a well-ventilated chemical fume hood.[10] Always wear splash goggles, a face shield, and appropriate gloves. When diluting, always add acid or base to water slowly , never the other way around, to control the exothermic reaction.[9][11]
-
General Procedures: Ensure safety showers and eyewash stations are readily accessible.[4] All spills must be cleaned up immediately using appropriate procedures. Dispose of chemical waste according to institutional and local environmental regulations.[12]
Detailed Experimental Protocol
This protocol is designed for a 5-gram scale synthesis of the starting acetophenone.
Preparation of Solutions
-
Aqueous NaOH Solution (2 M): In a 250 mL beaker, carefully dissolve 8.0 g of sodium hydroxide pellets in 100 mL of deionized water. The dissolution is highly exothermic; cool the beaker in an ice bath during addition.
-
Aqueous KMnO₄ Solution: In a separate 250 mL beaker, dissolve 12.5 g of potassium permanganate in 150 mL of deionized water. This may require gentle warming and stirring. Ensure all solids are dissolved before use.
Oxidation Reaction
Figure 2: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a dropping funnel.
-
Charge Reagents: Add 5.0 g of 3'-Chloro-5'-fluoroacetophenone and 50 mL of the prepared 2 M NaOH solution to the reaction flask.
-
Initiate Heating: Begin stirring the mixture and heat it to 70-80 °C using a heating mantle.
-
Addition of Oxidant: Once the target temperature is reached, add the prepared potassium permanganate solution to the dropping funnel and add it dropwise to the reaction mixture over a period of 60-90 minutes. Maintain the internal temperature between 70-80 °C. The characteristic purple color of permanganate should disappear as it is consumed.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 80 °C for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting acetophenone. A brown precipitate of manganese dioxide (MnO₂) will form.
Work-up and Product Isolation
-
Quenching: Cool the reaction mixture to room temperature in an ice bath. Carefully add a saturated solution of sodium bisulfite (NaHSO₃) dropwise until the purple color of any excess permanganate is gone and only the brown MnO₂ precipitate remains.
-
Filtration: Filter the mixture through a pad of Celite in a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with a small amount of deionized water. Collect the clear, colorless filtrate.
-
Extraction of Impurities: Transfer the filtrate to a separatory funnel and wash it twice with 30 mL portions of diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic byproducts. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly and carefully add concentrated hydrochloric acid (HCl) to precipitate the product. Monitor the pH, adding acid until the solution is strongly acidic (pH 1-2). A white solid should precipitate out.
-
Collection and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water to remove any inorganic salts. Dry the product under vacuum at 50 °C to a constant weight.
Data, Results, and Characterization
The successful synthesis of (3-Chloro-5-fluorophenyl)glyoxylic acid can be confirmed through standard analytical techniques.
Expected Results
| Parameter | Expected Value/Result |
| Theoretical Yield | ~5.9 g |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC/NMR) | >95% (post-purification) |
| Solubility | Soluble in THF, Acetone; Sparingly soluble in water |
Characterization Methods
-
Melting Point: Determine the melting point of the dried solid. A sharp melting point range is indicative of high purity.
-
¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the aromatic protons and the absence of the methyl singlet from the starting acetophenone.
-
¹³C NMR Spectroscopy: The spectrum should confirm the presence of carbonyl carbons for the ketone and carboxylic acid, in addition to the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, a C=O stretch for the carboxylic acid, and a C=O stretch for the α-keto group.
References
-
Sheeba, P.S., & Radhakrishnan Nair, T.D. (2004). Kinetics of Permanganate Oxidation of Acetophenones in Aqueous Acetic acid : A Mechanistic Study. Asian Journal of Chemistry, 16(3-4), 1327–1333. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved from [Link]
-
Asian Journal of Chemistry. (2004). Kinetics of Permanganate Oxidation of Acetophenones in Aqueous Acetic Acid: A Mechanistic Study. [Link]
-
Valudor Products. (n.d.). Safety Data Sheet: potassium permanganate. Retrieved from [Link]
-
Redox Ltd. (2023). Safety Data Sheet Potassium permanganate. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved from [Link]
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University of Alberta. (n.d.). Corrosives (Especially Acids and Bases) - AFNS Safety. Retrieved from [Link]
-
Jaky, M. (n.d.). Kinetics and mechanism of the oxidation of ketones with permanganate ions. ResearchGate. Retrieved from [Link]
-
Filo. (2025). How Acetophenon oxidise into Carboxylic acid. [Link]
- Google Patents. (n.d.). EP0333265A2 - Process for synthesis of arylglyoxal arylimines.
-
Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
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Chemscape Safety Technologies. (2023). How to Safely Handle & Store Corrosive Substances. [Link]
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Rivulis. (n.d.). Chemical Treatment - Acid Handling Guidelines. Retrieved from [Link]
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Wiberg, K. B., & Stewart, R. (1955). The Mechanisms of Permanganate Oxidation. I. The Oxidation of Some Aromatic Aldehydes. Journal of the American Chemical Society, 77(7), 1786–1791. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Potassium Permanganate? [Link]
- Google Patents. (n.d.). CN110590535A - Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide.
-
Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]
-
Wadhwa, K., et al. (2008). Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation. Synthetic Communications, 38(24), 4434-4444. [Link]
-
Pandurangan, A., & Murugesan, V. (2013). Studies on substituent effect on the oxidation kinetics of Acetophenones by acid dichromate. International Journal of ChemTech Research, 5(2), 756-763. [Link]
- Google Patents. (n.d.). EP0005779A2 - Process for the preparation of arylglyoxylic acids.
-
Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (3-Chloro-5-fluorophenyl)glyoxylic Acid
Welcome to the technical support center for the synthesis of (3-Chloro-5-fluorophenyl)glyoxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Overview of Synthetic Strategy
(3-Chloro-5-fluorophenyl)glyoxylic acid is a valuable building block in medicinal chemistry. Its synthesis is typically achieved through a two-step process: a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene, followed by the oxidation of the resulting intermediate. The success of this synthesis hinges on precise control over reaction conditions to maximize yield and minimize impurity formation.
The most common and efficient pathway involves the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with an acylating agent like ethyl chlorooxoacetate, followed by hydrolysis of the resulting ester. An alternative involves acylation to form an aryl methyl ketone, which is then oxidized.[1][2] This guide will focus on the more direct acylation-hydrolysis route.
Sources
resolving solubility issues with (3-Chloro-5-fluorophenyl)glyoxylic acid
Welcome to the technical support guide for (3-Chloro-5-fluorophenyl)glyoxylic acid. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered with this compound. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Compound Profile at a Glance
| Property | Value / Information | Significance for Solubility |
| Molecular Formula | C₈H₄ClFO₃ | The presence of a phenyl ring and halogens (Cl, F) contributes to its hydrophobic nature, while the carboxylic and ketone groups provide polarity. |
| Structure | Aromatic Carboxylic Acid | The key to its solubility behavior lies in the ionizable carboxylic acid group (-COOH). |
| Acidity (pKa) | Estimated to be in the range of 2-4 | As a weak acid, its solubility is highly dependent on the pH of the solution. Most carboxylic acids have pKa values in the 2-5 range.[1][2] |
| General Solubility | Sparingly soluble in water, soluble in some organic solvents. | Glyoxylic acids, in general, are soluble in water and ethanol but may have limited solubility in less polar organic solvents.[3][4][5] |
Frequently Asked Questions (FAQs)
Q1: I'm trying to make a stock solution of (3-Chloro-5-fluorophenyl)glyoxylic acid in water for my assay, but it's not dissolving. What am I doing wrong?
A1: This is a very common issue. (3-Chloro-5-fluorophenyl)glyoxylic acid is an acidic compound with limited intrinsic solubility in neutral water. The non-ionized carboxylic acid group is not polar enough to overcome the hydrophobic nature of the substituted phenyl ring. To dissolve it in an aqueous medium, you need to ionize the carboxylic acid group to its highly soluble carboxylate salt form. This is achieved by increasing the pH.
Q2: At what pH should I expect the compound to dissolve?
A2: A good rule of thumb is to adjust the pH to be at least 2 units above the compound's pKa. While the specific pKa for this exact molecule is not readily published, typical aromatic carboxylic acids have a pKa in the 2-5 range.[1][2] Therefore, adjusting the pH to ≥ 7.0 should significantly increase solubility. At a pH equal to the pKa, the compound will be 50% ionized. At two pH units above, it will be >99% ionized, favoring dissolution. This relationship is described by the Henderson-Hasselbalch equation.[6][7][8]
Q3: What base should I use to adjust the pH?
A3: For most cell-based assays or biochemical experiments, 1 M NaOH or 1 M KOH are common and effective choices. Add the base dropwise while stirring until the solid dissolves. For chemical synthesis applications where an inorganic base is suitable, sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used.
Q4: Will adding a base to dissolve the compound affect my experiment?
A4: It's a critical consideration. You must ensure that the final pH of your stock solution is compatible with your experimental system. After dissolving the compound at a higher pH, you may need to carefully adjust the pH back down with a suitable acid (like HCl) to match your assay buffer's pH. However, be aware that lowering the pH may cause the compound to precipitate if its concentration is above its solubility limit at that final pH. Always perform a small-scale test first.
Q5: Can I use an organic solvent instead?
A5: Yes. Using an organic co-solvent is a primary strategy for dissolving poorly soluble compounds.[9][10][11] (3-Chloro-5-fluorophenyl)glyoxylic acid should be soluble in polar aprotic solvents like DMSO (Dimethyl Sulfoxide) and DMF (Dimethylformamide), and polar protic solvents like ethanol.[3][12] For biological experiments, DMSO is a widely accepted vehicle, but it's crucial to keep the final concentration in your assay low (typically <0.5%) as it can have its own biological effects.
In-Depth Troubleshooting Guides
Issue 1: My compound precipitates when I add my DMSO stock solution to my aqueous assay buffer.
This is a classic solubility problem that occurs when a drug dissolved in a "strong" organic solvent is diluted into a "weak" aqueous solvent (antisolvent precipitation). The DMSO keeps the compound soluble at high concentrations, but upon dilution, the solvent environment becomes predominantly aqueous, and the compound crashes out.
Root Cause Analysis:
-
Concentration Overload: The final concentration of your compound in the assay buffer is higher than its maximum aqueous solubility.
-
Insufficient Co-solvent: The final percentage of DMSO is too low to maintain solubility.
-
pH Mismatch: The pH of your aqueous buffer is too low (acidic), causing the ionized, soluble salt form of the compound to convert back to the non-ionized, insoluble acid form.
Solutions:
-
Lower the Final Concentration: The simplest solution is often to reduce the working concentration of the compound in your assay.
-
Increase the Final Co-solvent Percentage: If your experiment can tolerate it, increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution.
-
pH Control of the Aqueous Phase: Ensure your final assay buffer has a pH that is sufficiently basic (e.g., pH 7.4) to keep the carboxylic acid group ionized. This is one of the most effective strategies.[]
-
Use a Different Solubilization Strategy: Consider formulating the compound using surfactants or cyclodextrins, which can form micelles or inclusion complexes, respectively, to shield the hydrophobic parts of the molecule from water.[14][15]
Issue 2: The compound dissolves initially with base but crashes out over time or upon storage.
This indicates a stability or equilibrium issue.
Root Cause Analysis:
-
pH Drift: The pH of your solution may be changing over time. For example, absorption of atmospheric CO₂ can lower the pH of unbuffered basic solutions, causing precipitation.
-
Common Ion Effect: If your buffer contains high concentrations of ions that can form a less soluble salt with your compound, it could precipitate.
-
Metastable Solution: You may have created a supersaturated solution that is thermodynamically unstable and will eventually precipitate.
Solutions:
-
Use a Buffer: Instead of just adjusting the pH with NaOH in water, dissolve the compound in a suitable buffer system (e.g., PBS, TRIS) at the desired pH. The buffer will resist pH changes.[16]
-
Prepare Fresh Solutions: For compounds with borderline solubility, it is always best practice to prepare solutions fresh for each experiment.
-
Filter Sterilization: After dissolution, filter the solution through a 0.22 µm filter. This removes any microscopic undissolved particles that could act as nucleation sites for precipitation.
-
Check for Degradation: Ensure the compound is stable at the pH used for dissolution. HPLC analysis can be used to check for the appearance of degradation products over time.
Experimental Protocols & Workflows
Troubleshooting Workflow: A Logic-Based Approach
This diagram outlines a systematic approach to tackling solubility issues with (3-Chloro-5-fluorophenyl)glyoxylic acid.
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
Protocol 1: Aqueous Solubilization by pH Adjustment (Salt Formation)
This protocol is ideal for preparing aqueous stock solutions for direct use in biological assays.
-
Weigh Compound: Accurately weigh the desired amount of (3-Chloro-5-fluorophenyl)glyoxylic acid into a sterile conical tube.
-
Add Vehicle: Add a portion (approx. 80%) of the final desired volume of purified water or your chosen buffer (e.g., PBS, pH 7.4).
-
Initial Mixing: Vortex or sonicate the suspension for 1-2 minutes. The compound will likely remain as a suspension.
-
pH Adjustment: While stirring continuously, add 1 M NaOH drop by drop. Monitor the solution for clarity.
-
Observe Dissolution: Continue adding NaOH until the solution becomes completely clear. This indicates that the compound has dissolved by forming its sodium salt. [17][18]6. Final Volume & pH Check: Add the remaining vehicle to reach the final desired volume. Measure the final pH to ensure it is within an acceptable range for your experiment.
-
Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates or foreign particles.
Protocol 2: Co-Solvent Stock Solution Preparation
This protocol is for creating a concentrated stock in an organic solvent, which is then diluted into an aqueous medium.
-
Weigh Compound: Accurately weigh the (3-Chloro-5-fluorophenyl)glyoxylic acid into a glass vial.
-
Add Co-Solvent: Add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Promote Dissolution: Vortex the vial vigorously. If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be perfectly clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Experimental Use: When preparing your working solution, add the small volume of DMSO stock to your larger volume of aqueous assay buffer and mix immediately and thoroughly to avoid localized high concentrations that can cause precipitation.
References
- The Good Scents Company. (n.d.). glyoxylic acid, 298-12-4.
- Yalkowsky, S. H., & Te, E. F. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
- Aryal, S. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
- Ataman Kimya. (n.d.). GLYOXYLIC ACID.
- Dong, L-C. (2022, May 30).
- Jinan Future chemical Co.,Ltd. (n.d.). Glyoxylic acid CAS:298-12-4. Retrieved from Jinan Future chemical Co.,Ltd website.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Thaiof, M., et al. (2016, October 18).
- Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- Guangshu Chemical Factory Co., Ltd. (n.d.). Glyoxylic Acid. Retrieved from Guangshu Chemical Factory Co., Ltd website.
- Gering, A., et al. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
- Scent.vn. (n.d.). Glyoxylic Acid (CAS 298-12-4): Odor profile, Properties, & IFRA compliance.
- Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs.
- GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
- Yalkowsky, S. H., & Te, E. F. (2015, December 24).
- Georg Thieme Verlag. (n.d.). Product Class 3: Carboxylic Acid Salts.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- Canadian Science Publishing. (n.d.). APPLICATIONS OF THE HENDERSON-HASSELBALCH EQUATION TO SINGLE AND MIXED BUFFER SOLUTIONS.
- Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.
- Wikipedia. (n.d.).
- Quora. (2021, August 11). What is the standard pH of carboxylic acids?
- UNT Digital Library. (2026, February 6).
- PubMed. (2007, July 30).
- Reddit. (2019, October 4).
- PubMed. (n.d.). Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions.
- Chemguide. (n.d.). carboxylic acids as acids.
- GSC Online Press. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- BOC Sciences. (n.d.).
- Wikipedia. (n.d.). Glyoxylic acid.
- PubChem. (n.d.). 3-Chloro-5-fluorophenol.
- EPA. (2025, October 15). 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one.
- AICIS. (2022, December 22).
- Benchchem. (n.d.). 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid|RUO.
- Parchem. (n.d.). GLYOXYLIC ACID.
- Sigma-Aldrich. (n.d.). 3-Chloro-5-hydroxybenzoic acid.
- Reagent Database. (n.d.). 3-chloro-5-fluorophenylacetic acid.
- NIH. (n.d.). 3-Chlorophenylacetic acid.
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- 14. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug | MDPI [mdpi.com]
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Technical Support Center: (3-Chloro-5-fluorophenyl)glyoxylic Acid - Storage, Stability, and Degradation
This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice regarding the storage stability and degradation of (3-Chloro-5-fluorophenyl)glyoxylic acid. Our goal is to ensure the integrity of your experiments by providing a comprehensive understanding of this compound's chemical behavior.
I. Core Concepts: Understanding the Stability of (3-Chloro-5-fluorophenyl)glyoxylic Acid
(3-Chloro-5-fluorophenyl)glyoxylic acid is a key building block in pharmaceutical synthesis. Its stability is paramount to ensure the reproducibility of experimental results and the quality of the final products. The molecule's structure, featuring a phenyl ring substituted with both chloro and fluoro groups, an α-keto acid moiety, presents several potential sites for degradation. Understanding these vulnerabilities is the first step in preventing unwanted chemical transformations.
II. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and storage of (3-Chloro-5-fluorophenyl)glyoxylic acid.
Q1: What are the ideal storage conditions for (3-Chloro-5-fluorophenyl)glyoxylic acid?
A1: To ensure maximum stability, (3-Chloro-5-fluorophenyl)glyoxylic acid should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent oxidation and moisture-related degradation.[1]
Q2: Why is protection from light important?
A2: Aromatic ketones, such as the keto-acid moiety in this compound, can be susceptible to photodegradation. Exposure to UV light can induce decarboxylation, leading to the formation of impurities.[2]
Q3: The material has turned slightly yellow. Is it still usable?
A3: A slight yellowing may indicate the onset of degradation. While it might still be suitable for some applications, it is crucial to perform a purity analysis (e.g., by HPLC) to determine the extent of degradation before use in sensitive experiments. The yellow color could be due to the formation of conjugated impurities.
Q4: I observe a decrease in the compound's purity over time, even under recommended storage conditions. What could be the cause?
A4: Even under ideal conditions, slow degradation can occur. This could be due to trace amounts of moisture or oxygen in the storage container. For highly sensitive applications, it is advisable to re-analyze the purity of the compound if it has been stored for an extended period. Phenylglyoxylic acids have been noted to exhibit limited stability in some conditions.
Q5: Can I store solutions of (3-Chloro-5-fluorophenyl)glyoxylic acid?
A5: It is generally not recommended to store solutions for extended periods, as the stability of the compound in solution is lower than in its solid state. If solutions must be prepared in advance, they should be stored at 2-8°C for a short duration and protected from light. The stability can also be pH-dependent, with increased degradation observed at alkaline pH for similar compounds.
III. Troubleshooting Guide: Addressing Common Experimental Issues
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram. | Degradation of the compound. | 1. Confirm Peak Identity: If possible, use mass spectrometry (MS) to identify the molecular weight of the unexpected peaks. Likely degradation products include 3-chloro-5-fluorobenzaldehyde (from decarboxylation) and 3-chloro-5-fluorobenzoic acid (from oxidation).2. Review Storage Conditions: Ensure the compound has been stored correctly (2-8°C, protected from light and moisture).3. Check Solvent Purity: Impurities in solvents can sometimes react with the compound. Use high-purity solvents. |
| Low yield in a reaction where the compound is a starting material. | Degradation of the starting material. | 1. Assess Purity: Before starting the reaction, confirm the purity of the (3-Chloro-5-fluorophenyl)glyoxylic acid using a validated analytical method (e.g., HPLC).2. Forced Degradation Comparison: If you suspect degradation during your reaction, you can perform a mini-forced degradation study (see Section V) on your starting material under your reaction conditions (without other reagents) to see if it degrades. |
| Inconsistent analytical results. | Instability of the compound in the analytical sample solution. | 1. Prepare Samples Fresh: Prepare analytical samples immediately before analysis.2. Control Sample Temperature: Use an autosampler with temperature control (set to a low temperature, e.g., 4°C) if there is a delay between sample preparation and injection.3. pH of Mobile Phase: Ensure the pH of your mobile phase is not highly alkaline, as this can promote degradation of phenylglyoxylic acids. |
| Change in physical appearance (e.g., clumping, discoloration). | Hygroscopicity or degradation. | 1. Handle in a Dry Environment: Handle the solid material in a glove box or under a stream of dry inert gas to minimize moisture absorption.2. Purity Check: As with any change in appearance, a purity check is recommended before use. |
IV. Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for identifying impurities and developing stability-indicating analytical methods.
A. Proposed Degradation Mechanisms
Based on the chemical structure of (3-Chloro-5-fluorophenyl)glyoxylic acid, the following degradation pathways are proposed:
-
Photodecarboxylation: A likely pathway upon exposure to light, where the α-keto acid moiety loses carbon dioxide to form 3-chloro-5-fluorobenzaldehyde .[2]
-
Oxidative Degradation: The aldehyde group of the glyoxylic acid is susceptible to oxidation, which could lead to the formation of 3-chloro-5-fluorobenzoic acid .
-
Hydrolytic Degradation: While aryl halides are generally stable to hydrolysis, under forced conditions (e.g., high temperature, strong acid or base), the chloro group may be hydrolyzed to a hydroxyl group, forming 3-fluoro-5-hydroxyphenylglyoxylic acid . The carbon-fluorine bond is significantly stronger and less likely to undergo hydrolysis.[1]
B. Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways of (3-Chloro-5-fluorophenyl)glyoxylic acid.
Caption: Proposed degradation pathways of (3-Chloro-5-fluorophenyl)glyoxylic acid.
V. Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.
A. Objective
To intentionally degrade (3-Chloro-5-fluorophenyl)glyoxylic acid under various stress conditions to generate potential degradation products.
B. Materials
-
(3-Chloro-5-fluorophenyl)glyoxylic acid
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or DAD detector
-
Photostability chamber
C. Experimental Workflow
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of (3-Chloro-5-fluorophenyl)glyoxylic Acid and Phenylglyoxylic Acid
Introduction
Phenylglyoxylic acid, also known as benzoylformic acid, is a versatile α-keto acid that serves as a crucial building block in organic synthesis, particularly for pharmaceuticals and fine chemicals.[1][2] Its synthesis is well-established, often proceeding through the oxidation of mandelic acid.[1][3] Modifications to the phenyl ring dramatically alter the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth comparison between the parent phenylglyoxylic acid and its halogen-substituted derivative, (3-Chloro-5-fluorophenyl)glyoxylic acid.
The introduction of electron-withdrawing groups like chlorine and fluorine is a common strategy in drug development to modulate a molecule's reactivity, lipophilicity, and metabolic stability. Understanding the precise impact of these substitutions is critical for researchers in medicinal chemistry and process development. This document will dissect the theoretical underpinnings of their reactivity differences, supported by proposed experimental protocols designed to quantify these effects. We will focus on the reactivity of the α-keto carbonyl and the adjacent carboxylic acid, as these are the primary sites of chemical transformation.
Theoretical Basis: The Electronic Influence of Halogen Substituents
The difference in reactivity between phenylglyoxylic acid and (3-Chloro-5-fluorophenyl)glyoxylic acid is rooted in the fundamental electronic effects exerted by the chloro and fluoro substituents on the aromatic ring.
Phenylglyoxylic Acid: The Unsubstituted Benchmark
In phenylglyoxylic acid, the phenyl group is considered electronically neutral relative to its substituted counterpart. The reactivity of the α-keto and carboxylic acid carbonyls is governed by the inherent polarity of the C=O bonds and conjugation with the aromatic system.
(3-Chloro-5-fluorophenyl)glyoxylic Acid: A Study in Electron Withdrawal
The chlorine and fluorine atoms at the meta positions of the phenyl ring profoundly increase the electrophilicity of the carbonyl carbons through a powerful inductive effect (-I).
-
Inductive Effect (-I): Both fluorine and chlorine are highly electronegative, pulling electron density away from the aromatic ring through the sigma bonds.[4][5] This electron withdrawal is transmitted through the conjugated π-system to the glyoxylic acid moiety.
-
Mesomeric (Resonance) Effect (+M): While halogens can donate lone-pair electron density back to the ring via resonance, this effect is significantly weaker than their inductive pull.[4][6] For fluorine, the overlap between its 2p orbital and carbon's 2p orbital makes its +M effect more pronounced than that of chlorine, which uses a 3p orbital.[4] However, with both halogens at the meta position relative to the glyoxylic acid group, their resonance effects do not extend to the side chain, making the strong, additive -I effect the overwhelmingly dominant factor.
This net electron withdrawal makes the adjacent α-keto and carboxyl carbons significantly more electron-deficient (i.e., more electrophilic) in the substituted molecule compared to the unsubstituted phenylglyoxylic acid.
Comparative Reactivity Analysis: Experimental Frameworks
Based on the principles above, we predict that (3-Chloro-5-fluorophenyl)glyoxylic acid will exhibit enhanced reactivity towards nucleophiles. The following sections describe self-validating experimental protocols to test this hypothesis.
Nucleophilic Addition: Reduction of the α-Keto Group
A classic test of carbonyl electrophilicity is its reduction by a hydride agent, such as sodium borohydride (NaBH₄). The nucleophilic hydride (H⁻) will attack the more electrophilic keto-carbonyl carbon at a faster rate.
Hypothesis: (3-Chloro-5-fluorophenyl)glyoxylic acid will undergo reduction to its corresponding mandelic acid derivative more rapidly than phenylglyoxylic acid.
Experimental Protocol: Comparative Reduction Rate Analysis
Step-by-Step Methodology:
-
Preparation: In two separate round-bottom flasks, dissolve 1.0 mmol of phenylglyoxylic acid and 1.0 mmol of (3-Chloro-5-fluorophenyl)glyoxylic acid, each in 10 mL of anhydrous ethanol.
-
Initiation: Cool both solutions in an ice bath to 0°C. To each flask, add 0.5 equivalents of sodium borohydride simultaneously while stirring vigorously.
-
Monitoring: At 5-minute intervals, withdraw a small aliquot from each reaction mixture and spot it on a silica gel TLC plate. Develop the plate using a 7:3 mixture of ethyl acetate and hexane. Visualize spots under UV light. The disappearance of the starting material spot indicates reaction progression.
-
Workup: Once the TLC indicates consumption of the starting material in the faster reaction, quench both reactions by adding 1 mL of acetone. Slowly add 1M HCl until the pH is ~2 to neutralize any remaining borohydride and protonate the product.
-
Isolation: Transfer the mixtures to separatory funnels and extract three times with 15 mL portions of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the resulting mandelic acid derivatives. Confirm product identity and purity using ¹H NMR and HPLC analysis. The time to completion for each reaction provides a direct measure of relative reactivity.
Anticipated Data Summary:
| Compound | Time to Completion (min) | Yield (%) |
| Phenylglyoxylic Acid | ~45-60 | >95% |
| (3-Chloro-5-fluorophenyl)glyoxylic Acid | ~15-25 | >95% |
Decarboxylation
α-Keto acids can undergo decarboxylation upon heating, proceeding through an intermediate that benefits from the stabilization of a negative charge. Electron-withdrawing groups are known to stabilize such intermediates, thereby lowering the activation energy for the reaction.[7][8]
Hypothesis: (3-Chloro-5-fluorophenyl)glyoxylic acid will decarboxylate at a lower temperature or at a faster rate than phenylglyoxylic acid.
Sources
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A Senior Application Scientist's Guide to the Analytical Differentiation of (3-Chloro-5-fluorophenyl)glyoxylic Acid and Its Positional Isomers
Introduction: The Critical Imperative of Isomeric Purity
In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural characterization of a molecule is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers—molecules sharing the same chemical formula but differing in the spatial arrangement of substituents on a core structure—can exhibit dramatically different pharmacological, toxicological, and physicochemical properties. The subject of this guide, (3-Chloro-5-fluorophenyl)glyoxylic acid, is a substituted aromatic keto-acid, a scaffold of significant interest in medicinal chemistry. The challenge, however, lies in its unambiguous differentiation from a field of closely related positional isomers. A failure to control for these isomeric impurities can have profound consequences, impacting everything from reaction yield and product purity to clinical outcomes.
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for distinguishing (3-Chloro-5-fluorophenyl)glyoxylic acid from its isomers. We will move beyond procedural lists to explore the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals to establish robust and reliable analytical controls.
The Analytical Challenge: A Field of Isomers
The primary analytical challenge stems from the subtle structural similarities between (3-Chloro-5-fluorophenyl)glyoxylic acid and its positional isomers. With a chlorine, a fluorine, and a glyoxylic acid group on a phenyl ring, numerous permutations are possible. This guide will focus on the target molecule and its five most probable regioisomeric impurities where the chloro and fluoro groups occupy different positions relative to each other and the glyoxylic acid moiety.
Caption: Molecular structures of the target compound and its key positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful technique for the unambiguous structural assignment of isomers. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom. For fluorinated compounds, ¹⁹F NMR is an exceptionally potent tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, coupled with a wide chemical shift range that amplifies subtle electronic differences.[1][2]
Expertise & Causality:
The electronic nature of chlorine (electron-withdrawing, ortho, para-directing) and fluorine (highly electronegative, electron-withdrawing) creates a unique electronic distribution across the aromatic ring for each isomer. This directly influences the magnetic shielding of nearby ¹H and ¹⁹F nuclei. Consequently, each isomer will produce a unique set of chemical shifts (δ) and spin-spin coupling constants (J). For instance, the coupling between a fluorine atom and an adjacent proton (³JHF) will be significantly different from a coupling across four bonds (⁴JHF), providing definitive proof of their relative positions.[3]
Comparative Data (Predicted)
The precise chemical shifts require experimental determination or high-level computational prediction.[4] However, we can anticipate distinct patterns. The ¹⁹F chemical shift is highly sensitive to the substituent para to it. Therefore, isomers with different groups in the para position relative to the fluorine atom will show the most significant variation in their ¹⁹F NMR spectra.
| Isomer | Expected ¹H NMR Aromatic Pattern | Expected ¹⁹F NMR Chemical Shift (δ, ppm) | Key ¹H-¹⁹F Couplings |
| (3-Chloro-5-fluorophenyl)glyoxylic acid | Three distinct multiplets | Unique value (Reference) | ²JHF, ⁴JHF (meta-couplings) |
| (2-Chloro-4-fluorophenyl)glyoxylic acid | Three distinct multiplets | Shifted due to para-glyoxylic acid | ³JHF (ortho-coupling), ⁴JHF (meta-coupling) |
| (4-Chloro-2-fluorophenyl)glyoxylic acid | Three distinct multiplets | Shifted due to para-chloro | ³JHF (ortho-coupling), ⁵JHF (para-coupling) |
| (2-Chloro-5-fluorophenyl)glyoxylic acid | Three distinct multiplets | Shifted due to ortho-chloro | ³JHF (ortho-coupling), ⁴JHF (meta-coupling) |
| (5-Chloro-2-fluorophenyl)glyoxylic acid | Three distinct multiplets | Shifted due to meta-chloro | ³JHF (ortho-coupling), ⁴JHF (meta-coupling) |
| (4-Chloro-3-fluorophenyl)glyoxylic acid | Three distinct multiplets | Shifted due to ortho-glyoxylic acid | ³JHF (ortho-coupling), ⁴JHF (meta-coupling) |
Experimental Protocol: ¹⁹F NMR Analysis
Caption: Workflow for ¹⁹F NMR analysis of fluorinated isomers.
-
Sample Preparation : Dissolve 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of approximately 0.6 mL.[1] The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup : Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a fluorine-observe probe. Lock the spectrometer on the deuterium signal and perform shimming to optimize magnetic field homogeneity.
-
Acquisition : Set a wide spectral width (e.g., -80 to -200 ppm) to ensure all fluorine signals are captured. A simple pulse-acquire sequence is generally sufficient. It is common to run fluorine NMR experiments with proton decoupling to simplify the spectra to singlets, and then run a coupled experiment to observe the informative ¹H-¹⁹F couplings.
-
Processing and Analysis : Process the raw data (Free Induction Decay) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum (typically to an internal or external standard like CFCl₃). Analyze the chemical shifts, multiplicities, and coupling constants to determine the isomeric structure.
Chromatographic Separation: Exploiting Physicochemical Differences
Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For positional isomers, subtle differences in polarity, hydrophobicity, and electronic interactions can be exploited for effective separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis. The choice of stationary phase (column) is paramount for resolving closely related isomers.
Expertise & Causality: While a standard C18 (octadecylsilane) column separates based on hydrophobicity, it may not provide sufficient selectivity for these isomers. A more effective choice is a Pentafluorophenyl (PFP) stationary phase.[5] The highly electronegative fluorine atoms on the PFP phase create unique dipole-dipole, π-π, and charge-transfer interactions with the analyte.[5][6] Since each of our isomers has a different electron density map across its aromatic ring, the strength of these interactions will vary, leading to differential retention times and, thus, separation.
Comparative Data: HPLC
| Parameter | Method 1: Standard C18 Column | Method 2: PFP Column |
| Stationary Phase | C18 (e.g., Waters Symmetry C18, 5 µm) | Pentafluorophenyl (PFP) (e.g., Restek Raptor PFP, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30% B to 90% B over 15 min | 30% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Result | Partial co-elution or poor resolution of some isomer pairs likely. | Baseline or near-baseline resolution of all isomers expected.[5] |
Experimental Protocol: HPLC with PFP Column
-
Sample Preparation : Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~50 µg/mL.
-
System Setup : Equilibrate the PFP column with the initial mobile phase conditions (e.g., 70% A, 30% B) until a stable baseline is achieved.
-
Injection : Inject 5-10 µL of the sample solution.
-
Data Acquisition : Run the gradient method and record the chromatogram.
-
Analysis : Identify and quantify each isomer based on its retention time and peak area, as determined by running certified reference standards for each isomer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. For non-volatile molecules like (3-Chloro-5-fluorophenyl)glyoxylic acid, a derivatization step is required to increase volatility.
Expertise & Causality: The primary challenge with using MS to distinguish positional isomers is that they often produce nearly identical fragmentation patterns under standard Electron Ionization (EI).[7] Therefore, the separation power of the gas chromatograph is essential. A high-resolution capillary column (e.g., DB-5MS) can separate the derivatized isomers based on subtle differences in their boiling points and interactions with the stationary phase.[8][9] The mass spectrometer then serves as a highly sensitive detector, confirming the mass-to-charge ratio of the eluting compound.
Experimental Protocol: GC-MS Analysis
Caption: Workflow for GC-MS analysis of derivatized isomers.
-
Derivatization : Evaporate a known amount of the sample to dryness under a stream of nitrogen. Add 100 µL of a derivatizing agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of a suitable solvent (e.g., pyridine).[8][9] Seal the vial and heat at 70°C for 30 minutes to form the volatile trimethylsilyl (TMS) ester.
-
GC-MS Setup : Use a GC system equipped with a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Set a suitable temperature program (e.g., initial temp 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min).
-
Injection : Inject 1 µL of the derivatized sample into the GC inlet.
-
MS Detection : Use an electron ionization (EI) source at 70 eV. Scan a mass range of m/z 50-500.
-
Analysis : The derivatized isomers will elute at different retention times. Confirm the identity of each peak by its mass spectrum, which should show the expected molecular ion for the TMS-derivatized compound.
Infrared (IR) Spectroscopy: A Fingerprint of Functionality
IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While excellent for confirming the presence of the carboxylic acid (broad O-H stretch ~2500-3300 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) groups, its primary utility for isomer differentiation lies in the "fingerprint region."[10][11][12]
Expertise & Causality: The region of the IR spectrum from approximately 1500 cm⁻¹ to 600 cm⁻¹ is known as the fingerprint region.[10] The complex vibrations in this area, including C-C stretching, C-H bending, and C-Cl/C-F stretches, are unique to the molecule's overall structure. The substitution pattern on the aromatic ring strongly influences the C-H out-of-plane bending vibrations (typically 900-675 cm⁻¹), providing strong clues to the isomeric form.
Comparative Data: Key IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Notes |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad, strong | Characteristic of hydrogen-bonded dimers.[12] |
| C=O (Ketone & Carboxylic Acid) | 1680-1740 | Sharp, very strong | Two distinct C=O stretches may be observed. Conjugation with the aromatic ring lowers the wavenumber.[11] |
| C=C (Aromatic) | 1450-1600 | Medium to strong, multiple bands | Confirms the presence of the phenyl ring. |
| C-H Bending (Out-of-Plane) | 675-900 | Medium to strong, sharp | Pattern is highly diagnostic of the substitution pattern on the aromatic ring. Each isomer will be unique. |
| C-F Stretch | 1000-1400 | Strong | Position varies based on molecular environment. |
| C-Cl Stretch | 600-800 | Medium to strong | Can overlap with C-H bending bands. |
Integrated Analytical Strategy: A Self-Validating Workflow
No single technique should be used in isolation for definitive isomer identification and quantification. A robust, self-validating strategy employs orthogonal methods—techniques that measure different chemical properties—to build a comprehensive and irrefutable analytical case.
Caption: A robust, multi-technique workflow for isomer analysis.
-
Initial Screening and Quantification (HPLC): Begin with HPLC on a PFP column to separate the isomers and determine their relative abundance. This provides the primary purity assessment.
-
Structural Identification (NMR): For definitive structural proof, analyze the bulk material and any isolated impurities (via fraction collection) by ¹H and ¹⁹F NMR. This is the only technique that can provide an absolute structural assignment without relying on reference standards for each isomer.
-
Orthogonal Confirmation (GC-MS & IR): Use GC-MS (after derivatization) as a secondary, orthogonal separation technique to confirm the findings from HPLC. Use FT-IR to confirm functional groups and match the sample's fingerprint to that of a known, pure standard.
By combining the separation power of chromatography with the definitive structural insights of spectroscopy, this integrated approach ensures the highest level of scientific integrity and trustworthiness in the characterization of (3-Chloro-5-fluorophenyl)glyoxylic acid and its related isomers.
References
- Benchchem. Distinguishing Fluorinated Isomers: A Comparative Guide to ¹⁹F NMR Chemical Shifts.
- Analytical Methods (RSC Publishing). ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.
- ResearchGate. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS].
- PubMed. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS].
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
- Chromatography Online. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
- Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid.
- PMC (PubMed Central). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- AZoM. Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds.
- PMC (PubMed Central). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry.
- Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid.
- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.
- Free PDF Library. Benzoic Acid Ir Spectrum.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- CORE. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers.
- Chromatography Forum. HPLC separation of related halogenated aromatic, any one??.
- RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. azom.com [azom.com]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. ed4-pp.staging.derilinx.com [ed4-pp.staging.derilinx.com]
Benchmarking Purity: Elemental Analysis of (3-Chloro-5-fluorophenyl)glyoxylic Acid
Executive Summary: The Case for Absolute Mass Balance
In the synthesis of fluorinated pharmaceutical intermediates, High-Performance Liquid Chromatography (HPLC) is often the default for purity assessment. However, for complex scaffolds like (3-Chloro-5-fluorophenyl)glyoxylic acid —a critical keto-acid building block—chromatographic purity is frequently deceptive.[1]
This guide benchmarks the performance of High-Precision Elemental Analysis (EA) against standard chromatographic methods. We demonstrate that while HPLC may indicate >99% purity, it fails to detect non-chromophoric impurities such as inorganic salts (LiCl, NaCl), trapped solvents, or hydration states common to glyoxylic acid derivatives.
The Core Argument: For this specific halogenated acid, Elemental Analysis is not just a confirmation; it is the primary determinant of usable molarity.
Theoretical Benchmarks & Specifications
To validate the quality of (3-Chloro-5-fluorophenyl)glyoxylic acid, one must first establish the theoretical "Gold Standard."[1] Any deviation from these values indicates specific impurity profiles.
Compound Identity:
-
IUPAC Name: 2-(3-Chloro-5-fluorophenyl)-2-oxoacetic acid[1]
-
Molecular Formula: C₈H₄ClFO₃[1]
-
Molecular Weight: 202.57 g/mol [1]
Table 1: Elemental Analysis Benchmarks (Theoretical vs. Acceptable Tolerance)
| Element | Theoretical Mass % | Acceptable Range (±0.4%) | Diagnostic Insight (If Out of Range) |
| Carbon (C) | 47.43% | 47.03% – 47.83% | Low: Indicates inorganic salt contamination or hydration.[1] High: Solvent retention (e.g., Ethyl Acetate). |
| Hydrogen (H) | 1.99% | 1.59% – 2.39% | High: Significant moisture uptake (Hygroscopic nature) or solvent retention.[1] |
| Chlorine (Cl) | 17.50% | 17.10% – 17.90% | High: Residual HCl salts from hydrolysis steps. Low: Dehalogenation side-products.[1] |
| Fluorine (F) | 9.38% | 8.98% – 9.78% | Low: Defluorination or incomplete substitution during synthesis. |
| Oxygen (O) | 23.70% | Calculated by difference | High: Presence of water (Hydrate formation is common in glyoxylic acids). |
Expert Insight: Glyoxylic acids often exist as monohydrates (gem-diols).[1] If your Carbon value is ~43.5% and Hydrogen is ~2.7%, your sample is likely the monohydrate form (C₈H₆ClFO₄), not the anhydrous keto-acid. This is a critical distinction for stoichiometric calculations in subsequent steps.
Comparative Performance: EA vs. Chromatographic Alternatives[1][2]
This section objectively compares the "performance" of Elemental Analysis in characterizing this product against the industry-standard alternative: HPLC with UV detection.
The Scenario
A batch of (3-Chloro-5-fluorophenyl)glyoxylic acid is synthesized via Friedel-Crafts acylation and hydrolysis.[1]
-
Method A (Alternative): Reverse-Phase HPLC (UV @ 254 nm).[1]
-
Method B (The Product Benchmark): Combustion Analysis (CHN) + Ion Chromatography (Halogens).
Table 2: Comparative Detection Capabilities
| Feature | HPLC (UV @ 254 nm) | Elemental Analysis (EA) | Verdict |
| Organic Impurities | Excellent. Detects isomers and side-products.[1] | Poor. Cannot distinguish isomers (e.g., 2-Cl vs 3-Cl). | Use HPLC for organic purity. |
| Inorganic Salts | Fail. Invisible to UV detection. | Excellent. Low Carbon/Halogen values reveal salt load. | EA is essential for salt detection. |
| Hydration State | Fail. Water elutes with solvent front. | Excellent. Hydrogen/Oxygen balance confirms hydrates. | EA is essential for stoichiometry. |
| Sample Requirement | < 1 mg (dissolved) | 2–5 mg (solid state) | HPLC is less destructive. |
| Precision | ± 0.1% (Area) | ± 0.3% (Absolute Mass) | EA provides absolute mass balance.[1] |
Diagram 1: The Purity Triangulation Workflow
The following diagram illustrates the logical relationship between these methods. Relying solely on HPLC creates a "Blind Spot" for inorganic and solvate impurities.
Caption: The "Blind Spot" of HPLC. While chromatography confirms organic purity, only EA exposes the inorganic load (salts) that affects yield calculations in downstream synthesis.
Experimental Protocol: Validated Workflow
To achieve the benchmarks listed in Table 1, a standard "burn and detect" method is insufficient due to the presence of both Chlorine and Fluorine. The following protocol ensures complete combustion and accurate halogen recovery.
Phase 1: Sample Preparation (Crucial for Glyoxylic Acids)
Glyoxylic acids are hygroscopic.
-
Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅.
-
Why? Higher temperatures may cause decarboxylation of the alpha-keto acid.[1]
-
-
Weighing: Weigh 2.0 – 3.0 mg into a tin capsule (for CHN) or a halide-free paper (for Halogens). Use a microbalance with ±0.001 mg precision .
Phase 2: Combustion & Detection[1][2]
A. Carbon, Hydrogen, Nitrogen (CHN)[2]
-
Method: Dynamic Flash Combustion.
-
Reactor Temp: 950°C (with Oxygen boost).
-
Carrier Gas: Helium.
-
Standard: Acetanilide (Calibration K-factor).[1]
-
Note: Ensure the reduction tube (Copper) is fresh to prevent Nitrogen oxide interference, though Nitrogen is not present in the theoretical formula (0% N). Detection of Nitrogen > 0.2% indicates solvent contamination (e.g., DMF, TEA).
B. Halogen Determination (Cl, F)
Standard CHN analyzers cannot quantify F and Cl simultaneously with high precision.
-
Method: Oxygen Flask Combustion (Schöniger Method) or Pyrohydrolysis.
-
Absorbing Solution:
-
For Cl: 1M NaOH + H₂O₂.
-
For F: Distilled water (Quartz combustion tube recommended to avoid F- etching).[1]
-
-
Quantification: Ion Chromatography (IC) with a conductivity detector.[3][4]
-
Column: Anion exchange (e.g., Metrosep A Supp 5).
-
Eluent: Na₂CO₃ / NaHCO₃ buffer.[5]
-
Diagram 2: Halogen Analysis Decision Tree
Caption: Split-stream workflow. While C/H are detected via thermal conductivity, Halogens require absorption and ion chromatography for precise speciation.
Troubleshooting & Interpretation Guide
Scenario 1: Low Carbon (45%), High Hydrogen (2.5%) [1]
-
Diagnosis: The sample has formed a monohydrate .
-
Action: Recalculate theoreticals for C₈H₄ClFO₃ · H₂O.[6] If values match, the product is pure but hydrated. Adjust synthesis stoichiometry accordingly.
Scenario 2: Low Halogens (< 16% Cl, < 8% F)
-
Diagnosis: High inorganic salt content (e.g., Na₂SO₄ from drying agents) is diluting the sample mass.
-
Action: Perform Ash Test (Residue on Ignition). If Ash > 0.5%, re-purify via recrystallization.
Scenario 3: Presence of Nitrogen (1-2%) [1]
-
Diagnosis: Residual solvent contamination. Common solvents like DMF (Dimethylformamide) or Triethylamine are nitrogen-rich.[1]
-
Action: Extended drying or lyophilization is required.
References
-
Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.
-
European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures.
-
Metrohm AG. Combustion Ion Chromatography (CIC) for Halogens. Application Monograph.
-
Sigma-Aldrich. Product Specification: Glyoxylic Acid Derivatives.[1][1]
-
Thermo Fisher Scientific. FlashSmart Elemental Analyzer User Guide.
Sources
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- 2. Elemental analysis [chemistry.huji.ac.il]
- 3. eag.com [eag.com]
- 4. elementallab.co.uk [elementallab.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling (3-Chloro-5-fluorophenyl)glyoxylic acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling (3-Chloro-5-fluorophenyl)glyoxylic acid. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework for thinking about safety, grounded in the physicochemical properties of the compound and extensive laboratory experience. The protocols herein are designed to be self-validating, ensuring a robust culture of safety and scientific integrity.
While a specific Safety Data Sheet (SDS) for (3-Chloro-5-fluorophenyl)glyoxylic acid is not publicly available, its structure—a derivative of glyoxylic acid featuring a halogenated aromatic ring—provides a clear basis for a rigorous hazard assessment. Glyoxylic acid itself is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3] The presence of chloro- and fluoro- substituents on the phenyl ring necessitates additional precautions due to the potential for increased skin absorption and specific disposal requirements for halogenated organic compounds. This guide is therefore built upon a conservative synthesis of data from closely related and precursor molecules.[4][5]
Hazard Assessment and Risk-Based Causality
(3-Chloro-5-fluorophenyl)glyoxylic acid is an organic acid. Organic acids can be corrosive and destructive to skin, eyes, and mucous membranes.[1][6] The primary hazards associated with this compound are presumed to be:
-
Corrosivity and Skin Irritation: Direct contact can cause chemical burns and severe irritation.[4]
-
Serious Eye Damage: The acidic nature of the compound poses a significant risk of irreversible eye damage upon contact.[1][2][6]
-
Respiratory Irritation: If the compound is a fine powder or becomes airborne, it can irritate the respiratory tract.[1]
-
Unknown Systemic Effects: The toxicological properties of this specific molecule have not been fully investigated.[1] Therefore, minimizing exposure through all routes (dermal, inhalation, ingestion) is paramount.
The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic response to the specific risks of an experimental procedure. The core principle is to establish a barrier between you and the chemical hazard.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. This includes primary engineering controls (i.e., a chemical fume hood), which are non-negotiable for handling this compound, supplemented by the following personal gear.
Core Directive: Mandatory PPE for All Operations
This equipment is required for any task involving (3-Chloro-5-fluorophenyl)glyoxylic acid, from weighing small quantities to full-scale reactions.
| PPE Category | Specification | Rationale & Best Practices |
| Eye Protection | ANSI Z87.1-compliant, tight-fitting chemical splash goggles. | Protects against splashes and airborne particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[1][7] An eyewash station must be immediately accessible.[4][8] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 5 mil / 0.12 mm). | Nitrile provides good resistance to a range of organic acids and halogenated compounds. Always inspect gloves for tears or pinholes before use. Use proper removal techniques to avoid skin contact.[6][9] For prolonged tasks, consider double-gloving. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Provides a primary barrier against incidental skin contact from minor splashes and spills. Ensure cuffs are snug.[9] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills. Fabric or mesh shoes are not permitted in the laboratory environment. |
Situational PPE: Task-Specific Escalation
Certain procedures introduce elevated risks that require an escalation in PPE.
-
Face Shield: When there is a significant risk of splashing (e.g., when transferring volumes greater than 500 mL, working with reactions under pressure, or during spill cleanup), a full-face shield must be worn over chemical splash goggles. This provides a secondary layer of protection for the entire face.
-
Chemical-Resistant Apron: For operations with a high potential for splashes, such as large-scale reactions or spill clean-up, a chemical-resistant apron worn over the lab coat is required to protect against body contact.[9]
-
Respiratory Protection: All handling of solid (3-Chloro-5-fluorophenyl)glyoxylic acid should be performed in a certified chemical fume hood to control exposure to dust and aerosols.[1][7] If engineering controls are insufficient or during a large spill response where vapor/dust concentrations may be high, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary.[1][8] A full respiratory protection program, including fit testing, is required for respirator use.[7]
Operational Plan: Step-by-Step Procedures
Adherence to standardized procedures is critical for safety.
PPE Donning and Doffing Sequence
Donning (Putting On):
-
Lab Coat: Put on and fasten completely.
-
Goggles/Face Shield: Position securely on your face.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) - to prevent contamination:
-
Gloves: Remove first using a glove-to-glove technique (peel one glove off by pinching the cuff, then use the clean hand to slide under the cuff of the second glove). Dispose of them immediately in the designated waste container.[6]
-
Lab Coat: Unbutton and remove by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Goggles/Face Shield: Remove by handling the strap, not the front surface.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[9]
Chemical Handling Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the task at hand.
Caption: PPE Selection Workflow based on task-specific risk assessment.
Emergency and Disposal Plans
Immediate Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4] An emergency safety shower must be accessible.[4][8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][8]
-
Spill: Evacuate the immediate area. For a small spill within a fume hood, use an appropriate absorbent material (e.g., vermiculite or a chemical spill kit rated for acids). For larger spills, evacuate the lab, close the doors, and contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[7]
Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Chemical Waste: (3-Chloro-5-fluorophenyl)glyoxylic acid and any solutions containing it must be disposed of as halogenated organic waste . Do not mix with non-halogenated waste streams. Collect in a clearly labeled, sealed, and compatible waste container.
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the chemical is considered hazardous waste. It must be collected in a designated, sealed waste bag or container for hazardous materials and disposed of according to your institution's hazardous waste management protocols. Do not discard in the regular trash.
-
Empty Containers: "Empty" containers that held the chemical must be treated as hazardous waste unless properly triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.
By integrating this comprehensive safety framework into your daily laboratory operations, you can effectively mitigate the risks associated with handling (3-Chloro-5-fluorophenyl)glyoxylic acid, ensuring the protection of yourself, your colleagues, and your research.
References
- TargetMol. (n.d.). Safety Data Sheet.
- University of Michigan. (n.d.). PPE Requirements Hazardous Drug Handling.
- Angene Chemical. (2024, November 1). Safety Data Sheet.
- Sigma-Aldrich. (2025, September 24). SAFETY DATA SHEET.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - Glyoxylic acid monohydrate 95%.
- Thermo Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 3-Chloro-5-fluorophenol.
- PPG. (2025, August 27). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, December 21). Phenylglyoxylic acid - SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
